1-sec-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole
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Overview
Description
1-sec-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a sec-butyl group at the first position, an iodine atom at the fourth position, and a propoxymethyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-sec-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: Starting with a hydrazine derivative and a 1,3-dicarbonyl compound to form the pyrazole ring.
Introduction of the sec-butyl group: Alkylation of the pyrazole ring at the first position using a sec-butyl halide under basic conditions.
Iodination: Introduction of the iodine atom at the fourth position using an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Propoxymethylation: Alkylation of the third position with a propoxymethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactions and the use of industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
1-sec-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) under polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Coupling reactions: Palladium catalysts (Pd) with appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
1-sec-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole may have various applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration as a potential pharmaceutical compound for its biological activity.
Industry: Use in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-sec-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-sec-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.
1-sec-butyl-4-bromo-3-(propoxymethyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
1-sec-butyl-4-fluoro-3-(propoxymethyl)-1H-pyrazole: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 1-sec-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-butan-2-yl-4-iodo-3-(propoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IN2O/c1-4-6-15-8-11-10(12)7-14(13-11)9(3)5-2/h7,9H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQNQAJHGHTZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1I)C(C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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